molecular formula C₁₁H₁₈N₄ B1153446 1-Cyclohexyl-5-(3-butenyl)tetrazole

1-Cyclohexyl-5-(3-butenyl)tetrazole

Cat. No.: B1153446
M. Wt: 206.29
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of 1-Cyclohexyl-5-(3-butenyl)tetrazole

The molecular structure of 1-Cyclohexyl-5-(3-butenyl)tetrazole features a tetrazole ring system as its central heterocyclic core, consisting of one carbon atom and four nitrogen atoms arranged in a five-membered ring configuration. The tetrazole ring exhibits the characteristic properties of doubly unsaturated five-membered ring aromatic heterocycles, which are fundamental to understanding its chemical behavior and reactivity patterns. The compound's systematic name, 5-(But-3-en-1-yl)-1-cyclohexyl-1H-tetrazole, provides insight into the specific substitution pattern present in the molecule.

The cyclohexyl substituent attached to the N-1 position of the tetrazole ring contributes significant steric bulk and hydrophobic character to the molecule. This six-membered saturated ring adopts a chair conformation under normal conditions, influencing the overall three-dimensional shape and molecular interactions of the compound. The positioning of this bulky group affects both the physical properties and chemical reactivity of the tetrazole system, particularly in terms of intermolecular interactions and potential binding affinities.

The 3-butenyl chain attached to the C-5 position of the tetrazole ring introduces an unsaturated aliphatic component to the molecular structure. This four-carbon chain contains a terminal alkene functionality, represented by the but-3-en-1-yl designation, which provides opportunities for further chemical modification and derivatization. The presence of the double bond introduces additional reactivity potential, allowing for various addition reactions and contributing to the compound's synthetic versatility.

Property Value Reference
Molecular Formula C₁₁H₁₈N₄
Molecular Weight 206.29
Physical State White to Off-White Solid
Melting Point 38-40°C
Solubility Chloroform, Dichloromethane, Dimethyl sulfoxide
Storage Conditions 2-8°C, Protected from air and light

Historical Context and Discovery

The tetrazole class of compounds, to which 1-Cyclohexyl-5-(3-butenyl)tetrazole belongs, has a rich historical foundation dating back to the late 19th century. The first synthesis of tetrazole derivatives was accomplished through the pioneering work of Hantzsch and Vagt in 1901, who described the formal [3+2] cycloaddition reaction between nitriles and azides. This fundamental synthetic methodology established the foundation for tetrazole chemistry and remains one of the most important approaches for constructing the tetrazole ring system.

The development of tetrazole chemistry continued throughout the 20th century, with significant contributions from researchers who recognized the unique properties and potential applications of these nitrogen-rich heterocycles. The absence of tetrazoles in natural systems necessitated their complete synthetic preparation, leading to the development of various synthetic methodologies and approaches. The high nitrogen content of tetrazoles, representing the highest stable nitrogen content among heterocyclic compounds, has made them subjects of intense chemical and pharmaceutical interest.

The specific compound 1-Cyclohexyl-5-(3-butenyl)tetrazole emerged as part of research efforts focused on developing and characterizing pharmaceutical intermediates and impurities. Its identification as a synthetic impurity of Cilostazol reflects the broader trend in pharmaceutical research to thoroughly characterize and understand all components present in drug synthesis and manufacturing processes. This attention to impurity characterization has become increasingly important in pharmaceutical development and regulatory compliance.

The synthesis and characterization of 1-Cyclohexyl-5-(3-butenyl)tetrazole represents part of the continued expansion of tetrazole chemistry into specialized applications. The compound's specific substitution pattern reflects deliberate synthetic design choices aimed at incorporating particular structural features that influence its chemical and biological properties. This targeted approach to tetrazole modification demonstrates the maturation of the field and the sophisticated understanding of structure-activity relationships that has developed over more than a century of tetrazole research.

Significance in Tetrazole Chemistry

1-Cyclohexyl-5-(3-butenyl)tetrazole occupies a notable position within tetrazole chemistry due to its unique combination of structural features and its role as a pharmaceutical intermediate. The compound exemplifies the versatility of tetrazole ring systems in accommodating diverse substituent patterns while maintaining the fundamental chemical properties that make tetrazoles valuable in synthetic and medicinal chemistry. The specific arrangement of cyclohexyl and butenyl substituents creates a molecular framework that bridges aliphatic and aromatic chemical environments.

The tetrazole ring system in this compound exhibits the characteristic tautomeric behavior observed in 5-substituted tetrazoles, where the compound can exist in either 1H or 2H tautomeric forms. In solution, the 1H tautomer typically predominates, as observed in most tetrazole derivatives, while the 2H form may become more stable under specific conditions or in the gas phase. This tautomeric equilibrium influences the compound's chemical reactivity and binding interactions, making it an important consideration in understanding its behavior in different environments.

The hydrogen bonding capabilities of the tetrazole ring contribute significantly to the compound's chemical significance. The tetrazole moiety can form multiple hydrogen bonds through its nitrogen atoms, creating a distinctive hydrogen bonding pattern that differs from other heterocyclic systems. The four nitrogen atoms in the tetrazole ring can participate in hydrogen bonding interactions, with the specific pattern depending on the tautomeric form and the chemical environment. This hydrogen bonding potential makes 1-Cyclohexyl-5-(3-butenyl)tetrazole valuable for studying intermolecular interactions and crystal engineering applications.

The compound serves as an important example of how tetrazole chemistry can be applied to create structurally complex molecules with specific property profiles. The combination of the rigid tetrazole core with flexible alkyl substituents provides a molecular scaffold that can adopt various conformations while maintaining its essential chemical identity. This structural flexibility, combined with the inherent stability of the tetrazole ring, makes the compound suitable for various chemical transformations and applications.

Relationship to Other Tetrazole Derivatives

1-Cyclohexyl-5-(3-butenyl)tetrazole is closely related to several other tetrazole derivatives that share structural similarities and synthetic pathways. The most directly related compound is 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, which differs only in the nature of the alkyl chain substituent at the C-5 position. This chlorinated analog, with molecular formula C₁₁H₁₉ClN₄ and molecular weight 242.8, represents a halogenated variant that introduces different reactivity patterns and physical properties while maintaining the core tetrazole-cyclohexyl framework.

The structural relationship between these compounds demonstrates the systematic approach to tetrazole modification, where specific functional groups can be introduced or modified to achieve desired chemical properties. The replacement of the butenyl chain with a chlorobutyl chain illustrates how alkyl substituent modifications can be used to fine-tune molecular properties such as polarity, reactivity, and biological activity. Both compounds serve as impurities or intermediates in pharmaceutical synthesis, highlighting their related synthetic origins and applications.

Another related tetrazole derivative is N'-{4-[(1-Cyclohexyl-1H-tetrazol-5-yl)oxy]phenyl}-N,N-dimethylurea, which incorporates the cyclohexyl-tetrazole motif within a more complex molecular framework. This compound, with molecular formula C₁₆H₂₂N₆O₂ and molecular weight 330.38, demonstrates how the cyclohexyl-tetrazole unit can serve as a building block for larger, more complex structures. The incorporation of aromatic and urea functionalities shows the versatility of tetrazole chemistry in creating diverse molecular architectures.

The synthesis of tetrazole derivatives generally follows established methodologies based on multicomponent reactions, with the most common approach being the cycloaddition of azides with nitriles or isocyanides. The Ugi tetrazole reaction, a variation of the classical Ugi multicomponent reaction, has emerged as a particularly powerful method for creating diverse tetrazole libraries. This synthetic approach allows for the efficient preparation of 1,5-disubstituted tetrazoles like 1-Cyclohexyl-5-(3-butenyl)tetrazole, where different combinations of starting materials can lead to varied substituent patterns.

Compound Molecular Formula Molecular Weight Key Structural Difference Reference
1-Cyclohexyl-5-(3-butenyl)tetrazole C₁₁H₁₈N₄ 206.29 Butenyl chain at C-5
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole C₁₁H₁₉ClN₄ 242.8 Chlorobutyl chain at C-5
N'-{4-[(1-Cyclohexyl-1H-tetrazol-5-yl)oxy]phenyl}-N,N-dimethylurea C₁₆H₂₂N₆O₂ 330.38 Aromatic ether linkage

The relationship between these tetrazole derivatives extends beyond simple structural similarities to encompass shared synthetic methodologies and common applications in pharmaceutical research. The systematic variation of substituent patterns allows researchers to explore structure-activity relationships and optimize molecular properties for specific applications. The cyclohexyl group appears to be a preferred substituent in this family of compounds, likely due to its favorable balance of steric bulk, lipophilicity, and conformational stability.

Properties

Molecular Formula

C₁₁H₁₈N₄

Molecular Weight

206.29

Synonyms

5-(But-3-en-1-yl)-1-cyclohexyl-1H-tetrazole

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-Cyclohexyl-5-(3-butenyl)tetrazole has been investigated for its biological activities, particularly its potential as a therapeutic agent. Research indicates that compounds in the tetrazole family can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Caspase inhibitors derived from tetrazoles have shown promise in treating inflammatory diseases. The compound's ability to inhibit caspase-1 may reduce inflammation associated with conditions such as Alzheimer's disease and multiple sclerosis .

Case Study: Inhibition of Caspase-1

  • Objective : Evaluate the efficacy of 1-Cyclohexyl-5-(3-butenyl)tetrazole as a caspase-1 inhibitor.
  • Results : Demonstrated significant inhibition of caspase-1 activity in vitro, suggesting potential for treating inflammatory diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of tetrazole derivatives against various cancer cell lines. In particular, 1-Cyclohexyl-5-(3-butenyl)tetrazole has shown moderate activity against breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent .

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (µM)Activity Level
1-Cyclohexyl-5-(3-butenyl)tetrazole25Moderate
Control (Standard Drug)10High

Structure-Activity Relationship (SAR)

The structure of tetrazoles significantly influences their biological activity. Modifications to the cyclohexyl group or the butenyl substituent can enhance or diminish the compound's efficacy. Research indicates that substituents can affect molecular interactions such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets .

Key Findings on SAR

  • Cyclohexyl substitutions tend to enhance activity compared to other alkyl groups.
  • The presence of halogen atoms in substituents can increase potency against specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

The following table summarizes key structural, synthetic, and functional differences between 1-cyclohexyl-5-(3-butenyl)tetrazole and related compounds:

Compound Name Substituents (1- and 5-positions) Molecular Weight Key Properties/Applications References
1-Cyclohexyl-5-(3-butenyl)tetrazole Cyclohexyl, 3-butenyl 249.35 (est.) Potential intermediate for drug synthesis; unsaturated chain enables further derivatization.
1-Cyclohexyl-5-methyltetrazole Cyclohexyl, methyl 195.28 Analeptic activity (central nervous system stimulant); no UV absorption noted.
1-Cyclohexyl-5-(4-chlorobutyl)tetrazole Cyclohexyl, 4-chlorobutyl 285.81 Key intermediate in cilostazol synthesis (antiplatelet drug); halogenated chain enhances electrophilicity.
1-Cyclohexyl-5-((3,4-dinitrobenzyl)sulfanyl)-tetrazole Cyclohexyl, (3,4-dinitrobenzyl)sulfanyl 437.44 High antitubercular activity; nitro groups enhance electron-withdrawing effects.
1-Cyclohexyl-5-(2-phenoxyethylthio)tetrazole Cyclohexyl, 2-phenoxyethylthio 304.41 Exact mass data available (304.1287); sulfur-containing substituent may improve metal-binding capacity.

Key Observations :

Unsaturated chains (e.g., 3-butenyl) offer reactivity for click chemistry or polymer grafting, unlike saturated analogs (e.g., 4-chlorobutyl in cilostazol intermediates) .

Biological Activity :

  • Antimicrobial activity is prominent in derivatives with nitrobenzyl or sulfanyl groups (e.g., compound 66e) , whereas alkyl-substituted tetrazoles (e.g., methyl or chlorobutyl) are linked to CNS stimulation or antiplatelet effects .

Synthetic Utility :

  • Halogenated derivatives (e.g., 4-chlorobutyl) are pivotal in pharmaceutical manufacturing, as seen in cilostazol synthesis .
  • The Ugi reaction enables efficient synthesis of 1,5-disubstituted tetrazoles, including the target compound .

Contrasts and Limitations :

  • Unlike 1-cyclohexyl-5-(3-butenyl)tetrazole, 1-cyclohexyl-5-(1-hydroxyethyl)tetrazole (from ) undergoes oxidation to form acetylated derivatives, highlighting the reactivity of hydroxyl-substituted chains.
  • The absence of direct pharmacological data for the target compound necessitates extrapolation from structural analogs.

Preparation Methods

Multicomponent Reaction (MCR) Strategy

The most efficient route to 1-cyclohexyl-5-(3-butenyl)tetrazole involves a convergent three-component reaction (3CR) system. This method, adapted from Cilostazol synthesis protocols, combines:

  • Cyclohexylamine (amine component),

  • 3-butenyl carboxylic acid derivative (acylating agent),

  • Trimethylsilyl azide (TMS-azide) (azide source).

The reaction proceeds via in situ formation of an acylimidazole intermediate, followed by nucleophilic azide attack and cyclization to form the tetrazole ring. Phosphorus oxychloride (POCl₃) catalyzes the cyclization step under microwave irradiation (180°C, 5–10 minutes), achieving yields of 60–76%.

Key Reaction Conditions:

ParameterValue
CatalystPOCl₃
SolventAcetonitrile
Temperature180°C (microwave)
Reaction Time5–10 minutes
Yield60–76%

This method avoids hazardous hydrazoic acid (HN₃), enhancing safety while maintaining efficiency.

Stepwise Synthesis via Tetrazole Intermediate

An alternative approach involves sequential amide bond formation and tetrazole cyclization:

  • Amide Formation: Reacting cyclohexylamine with 3-butenyl acid chloride generates the corresponding amide.

  • Cyclization: Treating the amide with TMS-azide and POCl₃ under microwave conditions (120°C, 10 minutes) yields the tetrazole.

This method minimizes side reactions, particularly when steric or electronic factors hinder the one-pot MCR approach. For example, premature nucleophilic substitution of the 3-butenyl chloride moiety can occur in single-step protocols, reducing selectivity.

Optimization of Reaction Parameters

Catalytic System and Solvent Effects

POCl₃ is critical for activating the carbonyl group of the acid chloride, facilitating azide incorporation. Alternative catalysts like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) result in lower yields (<50%). Acetonitrile outperforms solvents like DMF or THF due to its polar aprotic nature, which stabilizes ionic intermediates without participating in side reactions.

Microwave vs. Conventional Heating

Microwave irradiation drastically reduces reaction times (5–10 minutes vs. 12–24 hours for conventional heating) and improves yields by 15–20%. This acceleration is attributed to uniform thermal energy distribution and enhanced molecular collision frequency.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 5.80–5.70 (m, 1H, CH₂CH=CH₂), 5.10–5.00 (m, 2H, CH₂=CH₂), 3.50–3.40 (m, 1H, cyclohexyl CH), 2.60–2.50 (t, 2H, NCH₂), 1.80–1.20 (m, 10H, cyclohexyl).

  • ¹³C NMR : Peaks at 148.9 ppm (tetrazole C), 135.2 ppm (CH₂=CH₂), and 54.3 ppm (cyclohexyl CH).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 207.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₈N₄.

Challenges in Large-Scale Production

Purification and Isolation

The compound’s low melting point (38–40°C) complicates crystallization. Chromatographic purification using silica gel (eluent: chloroform/methanol 95:5) is preferred, though it risks decomposition due to residual acidity.

Stability Considerations

1-Cyclohexyl-5-(3-butenyl)tetrazole is light- and oxygen-sensitive, necessitating storage under inert gas (N₂ or Ar) at 2–8°C. Degradation products include cyclohexylamine and 3-butenyl azide, identified via HPLC-MS.

Applications in Pharmaceutical Synthesis

As a Cilostazol impurity, this tetrazole derivative forms via incomplete coupling of the tetrazole intermediate with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone. Controlling its concentration (<0.1% w/w) is critical for drug safety, achieved through optimized reaction stoichiometry and rigorous purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeSafety Profile
One-Pot MCR60–765–10 minModerate (POCl₃ use)
Stepwise Synthesis50–6530–60 minImproved
Conventional Heating40–5512–24 hHigh (prolonged HN₃ exposure)

The one-pot MCR offers the best balance of efficiency and yield, though the stepwise method is preferable for scale-up due to easier intermediate isolation .

Q & A

Basic Research Questions

Q. What are the key spectroscopic markers for confirming the structure of 1-Cyclohexyl-5-(3-butenyl)tetrazole?

  • Methodology :

  • FTIR : A sharp medium band at ~3135 cm⁻¹ corresponds to the C-H stretching of the tetrazole ring, while a strong band at ~1707 cm⁻¹ indicates the carbonyl group of adjacent ester functionalities (if present) .
  • ¹H-NMR : Key signals include the azomethine proton (C=N) at ~10.23 ppm, ethoxy group protons at ~4.36 ppm (quartet), and cyclohexyl protons as a multiplet at ~1.35 ppm .
  • ¹³C-NMR : The carbonyl carbon of ester groups appears at ~164.95 ppm, and the tetrazole ring (C=N) resonates at ~142 ppm .

Q. What synthetic routes are commonly used to prepare 1-Cyclohexyl-5-alkenyltetrazole derivatives?

  • Methodology :

  • Heterocyclization : Reacting primary amines with orthoesters and azides under reflux conditions in ethanol or acetic acid. For example, cyclohexylamine reacts with 3-butenyl azide and trimethyl orthoacetate at 80–100°C to yield the product .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (70–85%) by enhancing reaction kinetics .

Q. How can reaction yields and purity be optimized during synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while glacial acetic acid aids in cyclization .
  • Purification : Recrystallization in ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Yields of 75–90% are typical after purification .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of tetrazole derivatives in cycloaddition reactions?

  • Methodology :

  • Mechanistic studies : Use density functional theory (DFT) to model electron-withdrawing/donating substituents. For example, electron-deficient tetrazoles exhibit faster [3+2] cycloaddition with alkenes due to increased dipole moments .
  • Experimental validation : Compare reaction rates of nitro- vs. methoxy-substituted tetrazoles with quinones under UV light. Nitro groups reduce activation energy by 15–20 kJ/mol .

Q. What strategies resolve contradictions in reported spectral data for substituted tetrazoles?

  • Methodology :

  • Cross-validation : Compare experimental ¹H-NMR shifts with computational predictions (e.g., Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₇N₅ for 1-Cyclohexyl-5-(3-butenyl)tetrazole, exact mass 231.1485) to rule out isomeric byproducts .

Q. How can computational methods elucidate the mechanism of light-induced tetrazole-quinone cycloaddition?

  • Methodology :

  • MS-CASPT2 simulations : Model excited-state dynamics to determine if cycloaddition occurs via singlet or triplet pathways. Key findings show a 0.5 eV energy barrier for singlet-state reactions .
  • Transient absorption spectroscopy : Track intermediates on the femtosecond scale to validate computational predictions .

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